

"N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide" vs other biphenyl derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Cat. No.: B1444850

[Get Quote](#)

A Comparative Guide to Biphenyl-4-Carboxamide Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl-4-Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The biphenyl-4-carboxamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.^{[1][2][3]} This structural motif, characterized by two phenyl rings linked together with a carboxamide group at the 4-position of one ring, offers a unique combination of rigidity and conformational flexibility. This allows for precise orientation of substituents to engage with specific binding pockets in proteins, leading to a wide spectrum of pharmacological activities.^{[4][5]} Biphenyl derivatives have been successfully developed as anti-inflammatory agents, antihypertensives, and even anti-cancer drugs.^[1]

This guide provides a comparative analysis of **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** and other notable biphenyl-4-carboxamide derivatives. While specific experimental data for **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** is not extensively available in peer-reviewed literature, its structural features suggest potential

biological activities that can be contextualized by examining well-characterized analogues. We will delve into the structure-activity relationships (SAR) of these compounds, present available quantitative data, and provide detailed experimental protocols for relevant biological assays.

Featured Compound: **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide**

While comprehensive biological data for **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** (CAS No. 1354940-68-3) is limited in the public domain, its structure provides clues to its potential as a bioactive molecule.^[6]

Structure:

Molecular Formula: C₁₇H₁₉NO₃^[6]

Molecular Weight: 285.34 g/mol ^[6]

The key features of this molecule are the biphenyl core, the carboxamide linker, and a hydrophilic N-substituent containing two hydroxyl groups. The biphenyl group provides a hydrophobic scaffold that can engage in π-π stacking and hydrophobic interactions within a protein's binding site. The carboxamide group is a common hydrogen bond donor and acceptor. The flexible and hydrophilic N-[2-(2-hydroxyethoxy)ethyl] side chain can significantly influence the compound's solubility, pharmacokinetic properties, and potential interactions with polar residues in a target protein.

Comparative Analysis with Other Biphenyl-4-Carboxamide Derivatives

To understand the potential of **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide**, we will compare it with other biphenyl derivatives that have been extensively studied for their biological activities.

Biphenyl-4-Carboxamides as Heat Shock Protein 90 (Hsp90) Inhibitors

Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[\[4\]](#) Several biphenylamide derivatives have been identified as potent Hsp90 inhibitors.[\[4\]](#)[\[5\]](#)

Key Structure-Activity Relationship (SAR) Insights:

- Biphenyl Substitution: The substitution pattern on the biphenyl rings is critical for activity. Para-para' substitution generally leads to more potent Hsp90 inhibition compared to other substitution patterns.[\[5\]](#)
- N-Substituent: The nature of the substituent on the carboxamide nitrogen influences both potency and pharmacokinetic properties.

Comparative Data:

Compound ID	Biphenyl Substitution	N-Substituent	Anti-proliferative Activity (IC ₅₀) against Breast Cancer Cell Lines	Reference
Compound A	p,p'-disubstituted	-	Nanomolar range	[4]
Compound B	m,m'-disubstituted	-	Less active than p,p'-disubstituted	[5]

The hydrophilic side chain of **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** could potentially be explored for its impact on Hsp90 inhibition and cellular permeability.

Biphenyl-4-Carboxamides as Succinate Dehydrogenase (SDH) Inhibitors

Succinate dehydrogenase (SDH) is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an attractive target for the development of fungicides.[\[7\]](#) A series of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides have shown potent SDH inhibitory activity.[\[7\]](#)

Key SAR Insights:

- Pyrazole Moiety: The pyrazole ring is a crucial component for interacting with the enzyme's active site.
- Biphenyl-ethyl Group: This group contributes to the overall binding affinity.

Comparative Data:

Compound ID	Modification	IC ₅₀ against porcine SDH	Reference
Compound 7s	N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide	0.014 μM	[7]
Fluxapyroxad (standard)	-	2.87 μM	[7]

While **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** lacks the pyrazole moiety of these potent SDH inhibitors, this class of compounds highlights the versatility of the biphenyl-carboxamide scaffold in targeting diverse enzymes.

Biphenyl-4-Carboxamides with Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Some biphenyl-4-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties.[\[2\]](#)

Key SAR Insights:

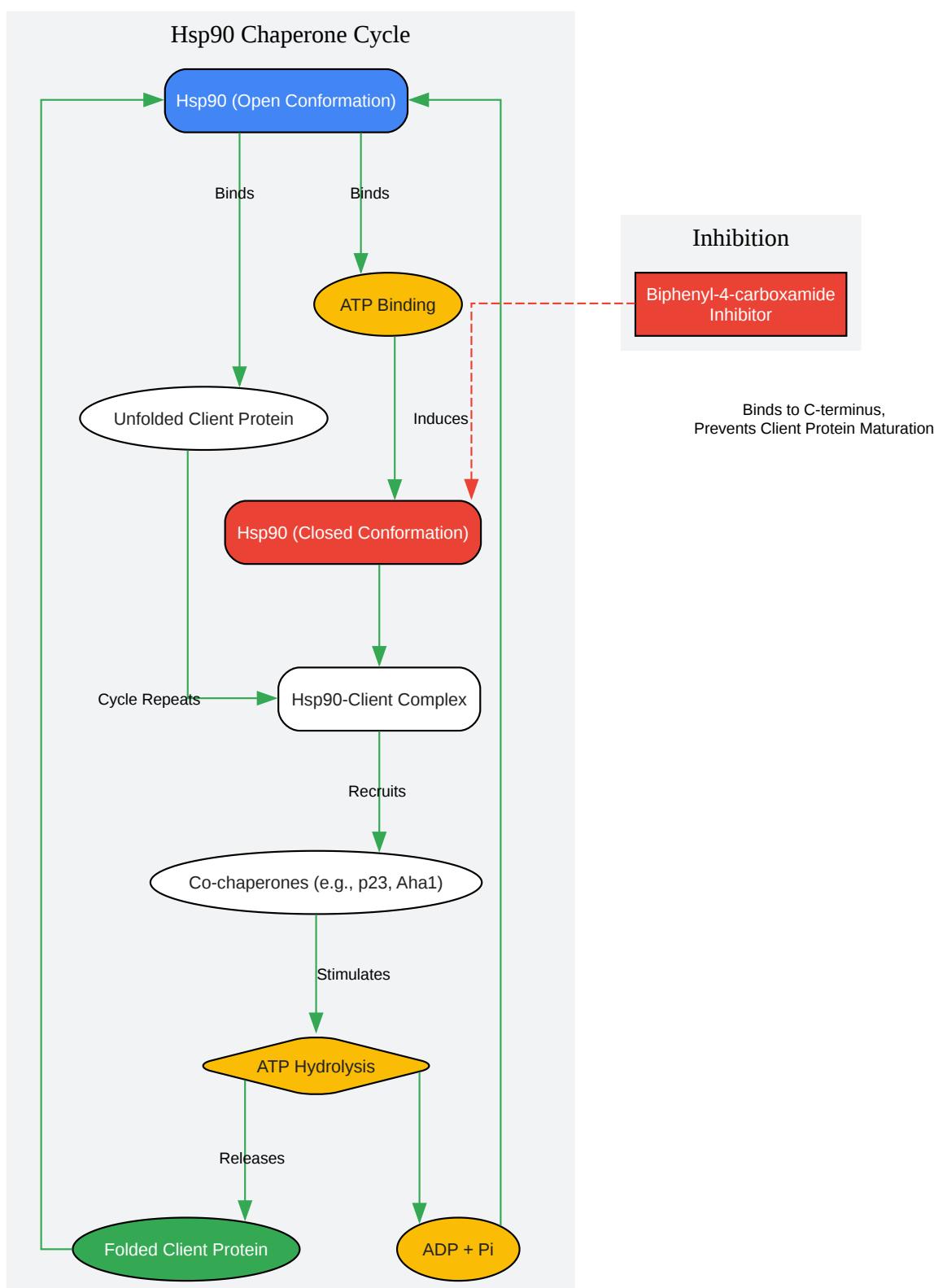
- Thiazolidinone Moiety: The introduction of a 4-oxothiazolidin-3-yl amide group to the biphenyl-4-carboxylic acid hydrazide core resulted in significant anti-inflammatory activity.[\[2\]](#)

While the structure of **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** is simpler, the core biphenyl-4-carboxamide structure is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

To facilitate further research and comparative studies, we provide a general protocol for a common assay used to evaluate the efficacy of enzyme inhibitors.

Enzyme Inhibition Assay (General Protocol)


This protocol outlines the fundamental steps for determining the half-maximal inhibitory concentration (IC_{50}) of a test compound against a specific enzyme.

Materials:

- Purified target enzyme
- Substrate for the enzyme
- Assay buffer (optimized for pH and ionic strength for the target enzyme)
- Test compound (e.g., **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide**) dissolved in a suitable solvent (e.g., DMSO)
- Positive control inhibitor (known inhibitor of the enzyme)
- Negative control (solvent only)
- 96-well microplate
- Microplate reader (spectrophotometer or fluorometer)

Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 2. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2003042166A2 - PROCESS FOR PREPARATION OF \pm -HYDROXYCARBOXYLIC ACID AMIDES - Google Patents [patents.google.com]
- 4. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. appchemical.com [appchemical.com]
- 7. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide" vs other biphenyl derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1444850#n-2-2-hydroxyethoxy-ethyl-biphenyl-4-carboxamide-vs-other-biphenyl-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com